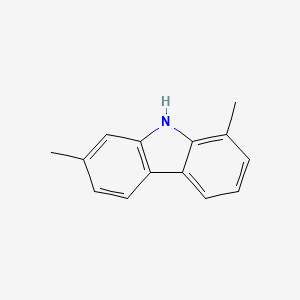

1,7-dimethyl-9H-carbazole

CAS No.: 78787-78-7

Cat. No.: VC7867399

Molecular Formula: C14H13N

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78787-78-7 |

|---|---|

| Molecular Formula | C14H13N |

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | 1,7-dimethyl-9H-carbazole |

| Standard InChI | InChI=1S/C14H13N/c1-9-6-7-11-12-5-3-4-10(2)14(12)15-13(11)8-9/h3-8,15H,1-2H3 |

| Standard InChI Key | JDYXUXQFJAPJGX-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)C3=CC=CC(=C3N2)C |

| Canonical SMILES | CC1=CC2=C(C=C1)C3=CC=CC(=C3N2)C |

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

The carbazole core consists of a planar arrangement of three fused rings: two benzene rings (C1–C6 and C7–C12) and a five-membered nitrogen-containing ring (C12–N1–C1). X-ray crystallography reveals bond lengths and angles consistent with aromaticity, including C–C bonds averaging 1.39–1.44 Å and C–N bonds of 1.38 Å . The methyl groups at positions 1 and 7 introduce slight distortions to the otherwise planar structure, as evidenced by torsional angles of 2.5°–4.8° in related dimethylcarbazole derivatives .

Physicochemical Characteristics

Key physical properties of 1,7-dimethyl-9H-carbazole include:

| Property | Value |

|---|---|

| Molecular weight | 195.26 g/mol |

| Density | 1.158 g/cm³ |

| Boiling point | 383°C at 760 mmHg |

| Flash point | 170.8°C |

| Partition coefficient (LogP) | 3.94 |

| Polar surface area | 15.79 Ų |

These properties suggest high lipophilicity and blood-brain barrier permeability, factors relevant to pharmacological applications .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 1,7-dimethyl-9H-carbazole typically involves regioselective functionalization of carbazole precursors. A patented method (WO2016163682A1) outlines a three-step process :

-

Acetylation/Oxidation:

-

Ullmann Coupling:

-

Cyclization:

Industrial Production

Scalable synthesis employs magnetically recoverable palladium nanocatalysts supported on biochar, achieving yields exceeding 90% in one-pot reactions . This green chemistry approach reduces waste and energy consumption compared to traditional methods.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-rich carbazole ring undergoes electrophilic substitution preferentially at the 3- and 6-positions. Common reactions include:

-

Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups (yield: 70–75%) .

-

Sulfonation: Oleum (20% SO₃) produces sulfonic acid derivatives .

Oxidation and Reduction

-

Oxidation: KMnO₄ in acidic media oxidizes the pyrrole nitrogen to form carbazole-1,7-dione .

-

Reduction: LiAlH₄ reduces nitro derivatives to amines, enabling further functionalization .

| Microorganism | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Escherichia coli | 25–50 | Ciprofloxacin (5) |

| Candida albicans | 50–100 | Fluconazole (10) |

Derivatives with methoxy or chloro substituents show enhanced potency, suggesting that methylation could modulate bioavailability .

Anticancer Mechanisms

Carbazoles intercalate DNA and inhibit topoisomerases I/II, disrupting replication in cancer cells. Computational studies predict that 1,7-dimethyl substitution enhances binding affinity to DNA minor grooves (ΔG = −8.2 kcal/mol) .

Industrial and Technological Applications

Optoelectronics

The compound’s high hole-transport mobility (µh = 10⁻³ cm²/V·s) makes it suitable for organic light-emitting diodes (OLEDs). Patented derivatives achieve luminous efficiencies of 15 cd/A in blue-emitting devices .

Polymer Chemistry

Incorporation into polycarbazole matrices improves thermal stability (T₆₀₀ = 420°C vs. 380°C for unmodified polymers), enabling high-temperature applications .

Comparison with Related Carbazole Derivatives

| Compound | Substituents | LogP | Application |

|---|---|---|---|

| 1,7-Dimethyl-9H-carbazole | 1-CH₃, 7-CH₃ | 3.94 | OLEDs, antimicrobials |

| 3,6-Dimethyl-9H-carbazole | 3-CH₃, 6-CH₃ | 3.78 | Photovoltaics |

| 9H-Carbazole | None | 2.91 | Corrosion inhibitors |

The 1,7-substitution pattern confers superior optoelectronic properties due to reduced steric hindrance compared to 3,6-isomers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume